4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of 4-chloro-3-methyl-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c1-14(2)16-9-11-17(12-10-16)26-23(29)19-13-25-22-20(21(19)24)15(3)27-28(22)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKCVAYBFRBQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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